molecular formula C15H14O3 B14695506 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- CAS No. 28814-52-0

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl-

Katalognummer: B14695506
CAS-Nummer: 28814-52-0
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: WSCAWNMENUGSEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including skin disorders and cancer.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its phototoxic properties and used in the treatment of skin disorders.

    7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Studied for its potential biological activities and used as a reference compound in research.

Uniqueness

7H-Furo(3,2-g)(1)benzopyran-7-one, 6-ethyl-5,9-dimethyl- stands out due to its unique structural features and diverse applications. Its specific substituents confer distinct chemical and biological properties, making it valuable in various fields of research and industry.

Eigenschaften

CAS-Nummer

28814-52-0

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

6-ethyl-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C15H14O3/c1-4-11-8(2)12-7-10-5-6-17-13(10)9(3)14(12)18-15(11)16/h5-7H,4H2,1-3H3

InChI-Schlüssel

WSCAWNMENUGSEV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C2=C(C(=C3C(=C2)C=CO3)C)OC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.